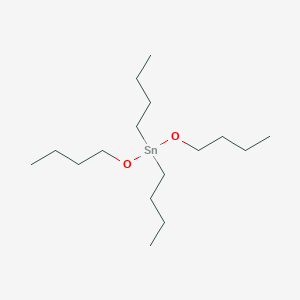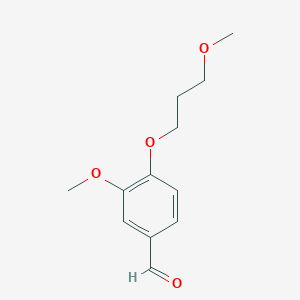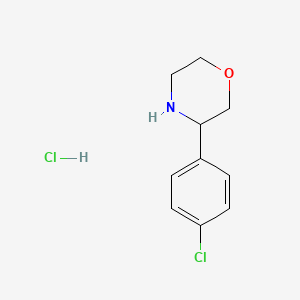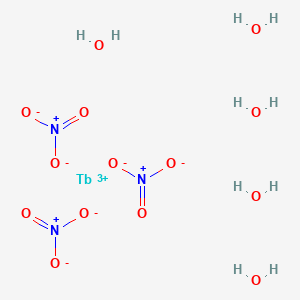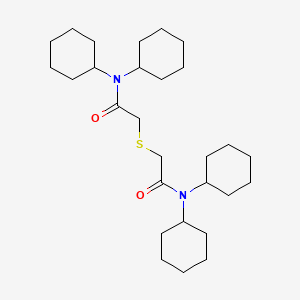
铜(II)离子载体IV
描述
Synthesis Analysis
The synthesis of Copper(II) Ionophore IV involves a two-part strategy for maximum selectivity: Cu(II) binding is augmented by a covalently grafted ionophore, while binding of other metals is prevented by chemical blocking of nonselective surface adsorption sites .Molecular Structure Analysis
The molecular weight of Copper(II) Ionophore IV is 476.76, and its formula is C28H48N2O2S .Chemical Reactions Analysis
Copper(II) Ionophore IV reacts with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu(OH)2. Some basic salts may also form. The precipitate dissolves in excess ammonia to form a dark blue complex ion .Physical And Chemical Properties Analysis
Copper(II) Ionophore IV is a solid substance . More detailed physical and chemical properties may be available in its Safety Data Sheet .科学研究应用
-
- Copper(II) Ionophore IV has shown promise in cancer research, particularly in the selective targeting of cancer cells . It has been observed to preferentially induce cuproptosis (a form of cell death) in cancer cells compared to normal cells . This is due to an intrinsic selectivity of some copper ionophores .
- The methods of application involve the use of copper ionophores to increase the intracellular copper levels, triggering oxidative stress and subsequent cell death .
- The outcomes have shown that copper ionophores can overcome cancer cell resistance and target cancer stem cells .
-
Targeting Mitochondrial Metabolism in Cancer Therapy
- Copper(II) Ionophore IV, specifically Elesclomol, is an anticancer drug that targets mitochondrial metabolism . It was initially recognized as an inducer of oxidative stress, but it has also been found to suppress cancer by inducing cuproptosis .
- The methods of application involve the use of Elesclomol to transport extracellular copper ions, a process involved in cuproptosis .
- The outcomes have shown that Elesclomol exhibits tremendous toxicity to cancer cells, particularly those with high mitochondrial metabolism .
-
Copper-Regulatory Systems and Copper-Affected Pathways in Cancer Cells
- Copper(II) Ionophore IV has been used to unravel copper-regulatory systems and copper-affected pathways in cancer cells .
- The methods of application involve the use of copper ionophores to alter the concentration, distribution, and reactivity of endogenous copper ions .
- The outcomes have shown that copper ionophores can improve current therapies by selectively targeting cancer cells .
-
Biomedical Inorganic Chemistry
- Copper(II) Ionophore IV has potential applications in biomedical inorganic chemistry .
- The methods of application involve the use of copper ionophores to alter the concentration, distribution, and reactivity of endogenous copper ions .
- The outcomes have shown that copper ionophores can have profound biological repercussions .
安全和危害
未来方向
属性
IUPAC Name |
N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethyl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2O2S/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUESTOLSNRTEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSCC(=O)N(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584088 | |
| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) Ionophore IV | |
CAS RN |
849629-03-4 | |
| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



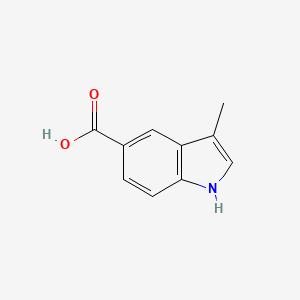
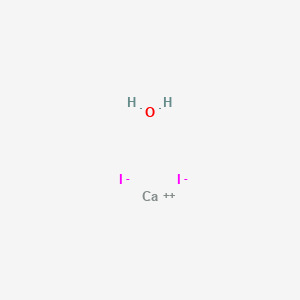
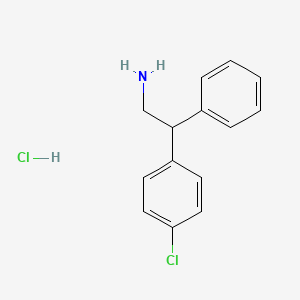
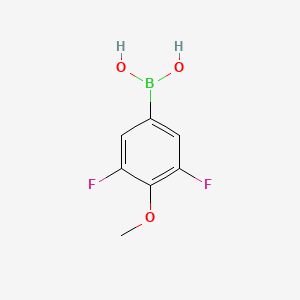
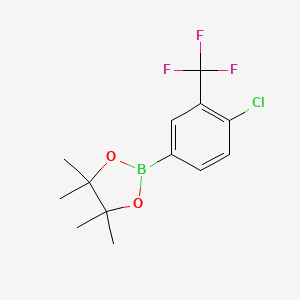
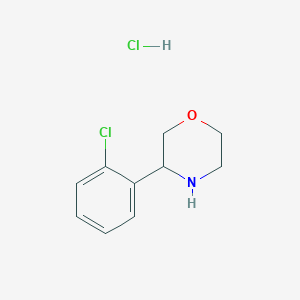
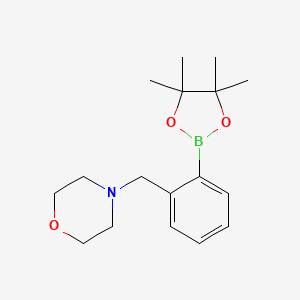
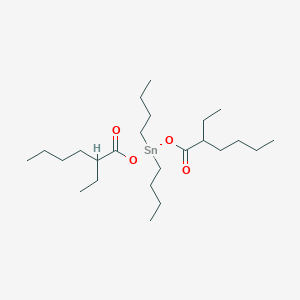
![Stannane, tributyl[(methylsulfonyl)oxy]-](/img/structure/B1591397.png)
